molecular formula C13H20N4O B2600657 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one CAS No. 2176124-73-3

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one

Cat. No. B2600657
CAS RN: 2176124-73-3
M. Wt: 248.33
InChI Key: PGMMLSAMKATNHI-UHFFFAOYSA-N
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Description

The compound “1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a cyclopentyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the azetidine ring are both heterocyclic structures, meaning they contain atoms of at least two different elements. The cyclopentyl group is a cyclic alkane .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 1,2,4-triazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .

Scientific Research Applications

Synthesis and Reactivity

  • Peptidotriazoles on Solid Phase : The development of regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase presents a significant method for synthesizing [1,2,3]-triazoles. This process is compatible with solid-phase peptide synthesis, demonstrating the utility of triazole formation in creating diverse peptide derivatives (C. W. Tornøe, C. Christensen, & M. Meldal, 2002).
  • Alkyne Activation and Synthetic Applications : Exploring the activation of alkynes with Brønsted acids, iodine, or gold complexes highlights various pathways to synthesize triazoles and other heterocycles. This research underscores the versatility of alkyne activation in forming structurally diverse compounds, which is fundamental for the synthesis of molecules similar to the target compound (Yoshinori Yamamoto et al., 2009).

Biological and Industrial Applications

  • Synthesis of Biologically Important Triazoles : Utilizing environmentally friendly protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles showcases the importance of green chemistry in developing compounds with potential biological and industrial applications. These methodologies emphasize atom economy and reduced environmental impact, relevant for the synthesis of triazole derivatives for research and development (Harjinder Singh et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the biological activities associated with 1,2,4-triazole compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-cyclopentyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(5-11-3-1-2-4-11)16-6-12(7-16)8-17-10-14-9-15-17/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMMLSAMKATNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-cyclopentylethan-1-one

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